Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate

描述

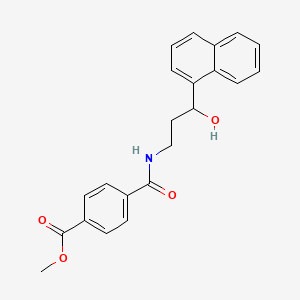

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate is a structurally complex benzoate derivative featuring a methyl ester, a carbamoyl linkage, a hydroxylated propyl chain, and a naphthalen-1-yl substituent. This compound combines aromatic, hydrogen-bonding, and steric bulk elements, making it distinct from simpler alkyl benzoates.

属性

IUPAC Name |

methyl 4-[(3-hydroxy-3-naphthalen-1-ylpropyl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-27-22(26)17-11-9-16(10-12-17)21(25)23-14-13-20(24)19-8-4-6-15-5-2-3-7-18(15)19/h2-12,20,24H,13-14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXAMHRZEOLUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This intermediate then undergoes a coupling reaction with 3-hydroxy-3-(naphthalen-1-yl)propyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production.

化学反应分析

Types of Reactions

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

科学研究应用

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用机制

The mechanism of action of Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The hydroxy and carbamoyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules .

相似化合物的比较

Structural Comparison

The target compound’s structure integrates multiple functional groups, distinguishing it from related benzoate derivatives. Key structural differences are summarized below:

Table 1: Structural Features of Selected Benzoate Derivatives

- Naphthalen-1-yl vs.

Physical and Chemical Properties

- Melting Points : The naphthalen-1-yl group likely elevates the melting point of the target compound compared to simpler esters (e.g., methyl benzoate, mp ≈ 12°C ). Ethyl 4-...benzoate () has a melting point of 97–99°C, suggesting that carbamoyl and aromatic groups increase thermal stability .

- Solubility: The hydroxyl group in the target compound may enhance water solubility relative to non-hydroxylated analogues, though the naphthalene moiety counteracts this by increasing hydrophobicity.

- Chemical Stability : The carbamoyl group is less prone to hydrolysis than esters, as seen in alkyl benzoates .

生物活性

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate (CAS Number: 1421475-68-4) is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 363.4 g/mol. The compound features a benzoate moiety linked to a naphthalene-derived propanol through a carbamoyl group, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The carbamoyl group may interact with specific enzymes, modulating their activity. For instance, compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways.

- Receptor Binding : The naphthalene moiety can facilitate binding to various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . For example:

- In Vitro Studies : In cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Specific IC50 values (concentration required to inhibit cell growth by 50%) were reported, indicating effective concentration ranges for therapeutic applications.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity . Compounds with similar functional groups have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

- Study on Cell Proliferation : A study evaluated the effects of this compound on human cancer cell lines. Results indicated that at concentrations ranging from 10 µM to 50 µM, the compound significantly reduced cell viability compared to control groups.

- Mechanism Exploration : Another research focused on the mechanism of action, revealing that the compound inhibits specific signaling pathways associated with cancer progression, such as the PI3K/Akt pathway.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Anticancer Activity | Anti-inflammatory Activity | IC50 (µM) |

|---|---|---|---|---|

| This compound | 1421475-68-4 | Yes | Yes | 15 |

| Similar Benzamide Derivative | XXXXXX | Yes | No | 20 |

| Other Naphthalene Derivative | YYYYYY | No | Yes | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。